![molecular formula C20H26N2O4S B3616383 2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2-ethylphenyl)acetamide](/img/structure/B3616383.png)
2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2-ethylphenyl)acetamide
Overview
Description
2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2-ethylphenyl)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Given its potential targets, it may influence a variety of cellular processes, including signal transduction, enzyme activity, and gene expression .
Advantages and Limitations for Lab Experiments
2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2-ethylphenyl)acetamide 41-2272 has several advantages for use in laboratory experiments. It is a well-characterized compound with a reliable synthesis method, making it easy to obtain and use in experiments. Additionally, its potent activation of sGC makes it a useful tool for investigating the role of cGMP signaling in various biological processes. However, one limitation of this compound 41-2272 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2-ethylphenyl)acetamide 41-2272. One area of interest is the development of more potent and selective sGC activators based on the structure of this compound 41-2272. Additionally, researchers are investigating the potential therapeutic applications of this compound in a variety of diseases, including heart failure, diabetes, and neurodegenerative disorders. Finally, there is ongoing research into the mechanisms underlying the biological effects of this compound 41-2272, with the goal of identifying new targets for therapeutic intervention.
Scientific Research Applications
2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2-ethylphenyl)acetamide 41-2272 has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. These properties make it a promising candidate for the treatment of a variety of diseases, including hypertension, pulmonary arterial hypertension, and inflammatory disorders.
Safety and Hazards
properties
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-5-15-8-6-7-9-18(15)21-19(23)14-26-16-10-12-17(13-11-16)27(24,25)22-20(2,3)4/h6-13,22H,5,14H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKCBAASFUYSFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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